1: Deng Q, Bai S, Gao W, Tong L. Pristimerin inhibits angiogenesis in adjuvant-induced arthritic rats by suppressing VEGFR2 signaling pathways. Int Immunopharmacol. 2015 Dec;29(2):302-313. doi: 10.1016/j.intimp.2015.11.001. Epub 2015 Nov 6. PubMed PMID: 26548348.
2: Dong C, Xu C, Liu H, Xu S, Gao Y, Peng J. Absorption and metabolism characteristics of pristimerin as determined by a sensitive and reliable LC-MS/MS method. Fitoterapia. 2015 Oct;106:62-7. doi: 10.1016/j.fitote.2015.08.006. Epub 2015 Aug 21. PubMed PMID: 26299424.
3: Huang S, He P, Peng X, Li J, Xu D, Tang Y. Pristimerin Inhibits Prostate Cancer Bone Metastasis by Targeting PC-3 Stem Cell Characteristics and VEGF-Induced Vasculogenesis of BM-EPCs. Cell Physiol Biochem. 2015;37(1):253-68. doi: 10.1159/000430350. Epub 2015 Aug 20. PubMed PMID: 26302893.
4: Zuo J, Guo Y, Peng X, Tang Y, Zhang X, He P, Li S, Wa Q, Li J, Huang S, Xu D. Inhibitory action of pristimerin on hypoxia mediated metastasis involves stem cell characteristics and EMT in PC-3 prostate cancer cells. Oncol Rep. 2015 Mar;33(3):1388-94. doi: 10.3892/or.2015.3708. Epub 2015 Jan 7. PubMed PMID: 25571882.
5: Mejia-Manzano LA, Barba-Dávila BA, Gutierrez-Uribe JA, Escalante-Vázquez EJ, Serna-Saldivar SO. Extraction and Isolation of Antineoplastic Pristimerin from Mortonia greggii (Celastraceae). Nat Prod Commun. 2015 Nov;10(11):1923-8. PubMed PMID: 26749828.
6: Hui B, Yao X, Zhou Q, Wu Z, Sheng P, Zhang L. Pristimerin, a natural anti-tumor triterpenoid, inhibits LPS-induced TNF-α and IL-8 production through down-regulation of ROS-related classical NF-κB pathway in THP-1 cells. Int Immunopharmacol. 2014 Aug;21(2):501-8. doi: 10.1016/j.intimp.2014.06.010. Epub 2014 Jun 20. PubMed PMID: 24957686.
7: Wang LN, Wang Y, Lu Y, Yin ZF, Zhang YH, Aslanidi GV, Srivastava A, Ling CQ, Ling C. Pristimerin enhances recombinant adeno-associated virus vector-mediated transgene expression in human cell lines in vitro and murine hepatocytes in vivo. J Integr Med. 2014 Jan;12(1):20-34. doi: 10.1016/S2095-4964(14)60003-0. PubMed PMID: 24461592.
8: Zhao H, Wang C, Lu B, Zhou Z, Jin Y, Wang Z, Zheng L, Liu K, Luo T, Zhu D, Chi G, Luo Y, Ge P. Pristimerin triggers AIF-dependent programmed necrosis in glioma cells via activation of JNK. Cancer Lett. 2016 Apr 28;374(1):136-148. doi: 10.1016/j.canlet.2016.01.055. Epub 2016 Feb 17. PubMed PMID: 26854718.
9: Yousef BA, Guerram M, Hassan HM, Hamdi AM, Zhang LY, Jiang ZZ. Pristimerin demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins. Oncol Rep. 2016 Feb;35(2):1091-100. doi: 10.3892/or.2015.4457. Epub 2015 Nov 26. PubMed PMID: 26718323.
10: Yousef BA, Hassan HM, Guerram M, Hamdi AM, Wang B, Zhang LY, Jiang ZZ. Pristimerin inhibits proliferation, migration and invasion, and induces apoptosis in HCT-116 colorectal cancer cells. Biomed Pharmacother. 2016 Apr;79:112-9. doi: 10.1016/j.biopha.2016.02.003. Epub 2016 Feb 18. PubMed PMID: 27044819.
11: Gao X, Zhang Y, Wang Y, Zhang Y, Wang Y, Liu S, Gao X. Influence of verapamil on pharmacokinetics of pristimerin in rats. Biomed Chromatogr. 2016 Jun;30(6):802-9. doi: 10.1002/bmc.3611. Epub 2015 Oct 20. PubMed PMID: 26347996.
12: Guo Y, Zhang W, Yan YY, Ma CG, Wang X, Wang C, Zhao JL. Triterpenoid pristimerin induced HepG2 cells apoptosis through ROS-mediated mitochondrial dysfunction. J BUON. 2013 Apr-Jun;18(2):477-85. PubMed PMID: 23818365.
13: Lee SO, Kim JS, Lee MS, Lee HJ. Anti-cancer effect of pristimerin by inhibition of HIF-1α involves the SPHK-1 pathway in hypoxic prostate cancer cells. BMC Cancer. 2016 Aug 31;16:701. doi: 10.1186/s12885-016-2730-2. PubMed PMID: 27581969; PubMed Central PMCID: PMC5007821.
14: Kim HJ, Park GM, Kim JK. Anti-inflammatory effect of pristimerin on lipopolysaccharide-induced inflammatory responses in murine macrophages. Arch Pharm Res. 2013 Apr;36(4):495-500. doi: 10.1007/s12272-013-0054-1. Epub 2013 Feb 23. PubMed PMID: 23435916.
15: Tong L, Nanjundaiah SM, Venkatesha SH, Astry B, Yu H, Moudgil KD. Pristimerin, a naturally occurring triterpenoid, protects against autoimmune arthritis by modulating the cellular and soluble immune mediators of inflammation and tissue damage. Clin Immunol. 2014 Dec;155(2):220-30. doi: 10.1016/j.clim.2014.09.014. Epub 2014 Oct 13. PubMed PMID: 25308129.
16: Mu XM, Shi W, Sun LX, Li H, Wang YR, Jiang ZZ, Zhang LY. Pristimerin inhibits breast cancer cell migration by up- regulating regulator of G protein signaling 4 expression. Asian Pac J Cancer Prev. 2012;13(4):1097-104. PubMed PMID: 22799288.
17: Jin Y, Wang Y, Zhao D, Ma S, Lu J, Shuang G. Pristimerin attenuates ovalbumin-induced allergic airway inflammation in mice. Immunopharmacol Immunotoxicol. 2016 Jun;38(3):221-7. doi: 10.3109/08923973.2016.1168435. Epub 2016 Apr 21. PubMed PMID: 27098091.
18: Mu X, Shi W, Sun L, Li H, Jiang Z, Zhang L. Pristimerin, a triterpenoid, inhibits tumor angiogenesis by targeting VEGFR2 activation. Molecules. 2012 Jun 5;17(6):6854-68. doi: 10.3390/molecules17066854. PubMed PMID: 22669041.
19: Xie G, Yu X, Liang H, Chen J, Tang X, Wu S, Liao C. Pristimerin overcomes adriamycin resistance in breast cancer cells through suppressing Akt signaling. Oncol Lett. 2016 May;11(5):3111-3116. Epub 2016 Mar 16. PubMed PMID: 27123073; PubMed Central PMCID: PMC4840996.
20: Lee JS, Yoon IS, Lee MS, Cha EY, Thuong PT, Diep TT, Kim JR. Anticancer activity of pristimerin in epidermal growth factor receptor 2-positive SKBR3 human breast cancer cells. Biol Pharm Bull. 2013;36(2):316-25. PubMed PMID: 23370361.